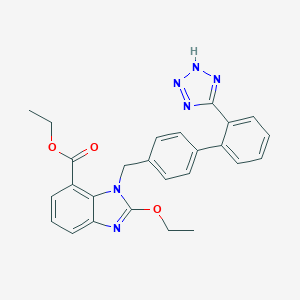

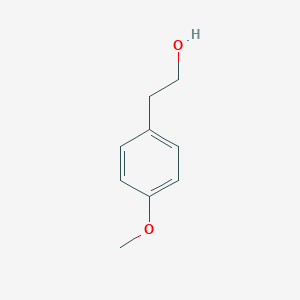

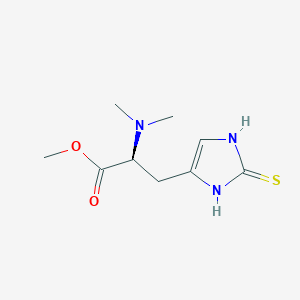

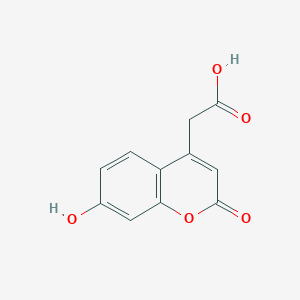

![molecular formula C11H8FNO2 B029848 4-[(4-Fluorophenyl)methylidene]-2-methyl-1,3-oxazol-5-one CAS No. 586-08-3](/img/structure/B29848.png)

4-[(4-Fluorophenyl)methylidene]-2-methyl-1,3-oxazol-5-one

Vue d'ensemble

Description

"4-[(4-Fluorophenyl)methylidene]-2-methyl-1,3-oxazol-5-one" belongs to the family of oxazolones, a class of heterocyclic compounds that have been extensively studied for their diverse chemical properties and applications in organic synthesis.

Synthesis Analysis

Although specific synthesis details for "4-[(4-Fluorophenyl)methylidene]-2-methyl-1,3-oxazol-5-one" are not directly available, related compounds have been synthesized using various methods. For instance, "4-Bis(methylthio)methylene-2-phenyloxazol-5-one" has been synthesized as a versatile template for oxazoles, indicating a potential pathway for synthesizing the target compound (Misra & Ila, 2010).

Molecular Structure Analysis

The molecular structure of closely related compounds, such as 4-(4-Aryl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles, has been elucidated through crystallography, suggesting similar methods could be applied to determine the structure of our compound of interest (Kariuki, Abdel-Wahab, & El‐Hiti, 2021).

Chemical Reactions and Properties

Oxazolones, including the compound , are known for their reactivity and have been used in various synthetic transformations. This class of compounds typically reacts through nucleophilic attack, ring-opening, and cyclization reactions, as evidenced by studies on similar oxazolones (Misra & Ila, 2010).

Physical Properties Analysis

The physical properties of oxazolones, such as melting points, solubility, and crystalline structure, are often determined experimentally. For instance, similar compounds have been analyzed using single crystal diffraction techniques (Kariuki, Abdel-Wahab, & El‐Hiti, 2021).

Chemical Properties Analysis

The chemical properties, like acidity/basicity, reactivity with other functional groups, and stability, are integral to oxazolones. Studies on related compounds can provide insights into the reactivity patterns and chemical behavior of "4-[(4-Fluorophenyl)methylidene]-2-methyl-1,3-oxazol-5-one" (Misra & Ila, 2010).

Applications De Recherche Scientifique

Fluorescent Chemosensors

Fluorescent chemosensors are an area of significant interest, where compounds similar to 4-[(4-Fluorophenyl)methylidene]-2-methyl-1,3-oxazol-5-one could potentially play a role. For instance, 4-Methyl-2,6-diformylphenol (DFP) derivatives have shown effectiveness in detecting a variety of analytes, including metal ions and neutral molecules, owing to their high selectivity and sensitivity. The research in this field is burgeoning, with opportunities to develop new chemosensors based on DFP derivatives or similar compounds (Roy, 2021).

Synthetic Organic Chemistry

In synthetic organic chemistry, the methodologies for synthesizing and transforming compounds with structural similarities to 4-[(4-Fluorophenyl)methylidene]-2-methyl-1,3-oxazol-5-one are of great interest. The synthesis of 2-Fluoro-4-bromobiphenyl, a key intermediate in manufacturing certain pharmaceuticals, demonstrates the relevance of fluorinated compounds in drug synthesis. These methodologies highlight the importance of fluorinated compounds in the development of pharmaceuticals and other organic molecules (Qiu et al., 2009).

Polymer and Material Science

In the context of polymer and material science, the development of plastic scintillators incorporating oxazole derivatives showcases the application of these compounds in enhancing the performance of materials used in radiation detection. This research underscores the utility of oxazole derivatives in improving the properties of materials for specific technological applications (Salimgareeva & Kolesov, 2005).

Biomedical Research

Biomedical research, particularly in the field of neurology, has explored the use of compounds structurally related to 4-[(4-Fluorophenyl)methylidene]-2-methyl-1,3-oxazol-5-one. For example, amyloid imaging in Alzheimer's disease research has benefitted from the development of specific ligands that can measure amyloid deposits in the brain, indicating the potential for similar compounds to be used in diagnostic applications (Nordberg, 2007).

Propriétés

IUPAC Name |

4-[(4-fluorophenyl)methylidene]-2-methyl-1,3-oxazol-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8FNO2/c1-7-13-10(11(14)15-7)6-8-2-4-9(12)5-3-8/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJDRPIOMZCOCEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC2=CC=C(C=C2)F)C(=O)O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80327161 | |

| Record name | 4-[(4-Fluorophenyl)methylidene]-2-methyl-1,3-oxazol-5(4H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80327161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[(4-Fluorophenyl)methylidene]-2-methyl-1,3-oxazol-5-one | |

CAS RN |

586-08-3 | |

| Record name | 4-[(4-Fluorophenyl)methylene]-2-methyl-5(4H)-oxazolone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=586-08-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-[(4-Fluorophenyl)methylidene]-2-methyl-1,3-oxazol-5(4H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80327161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

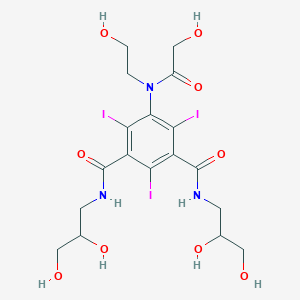

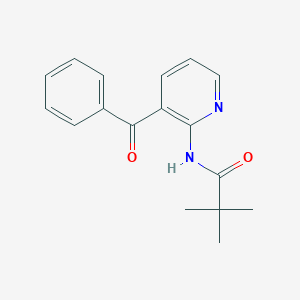

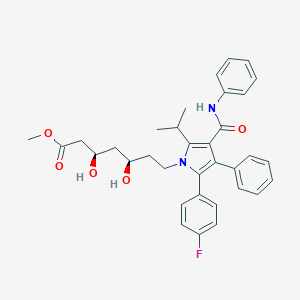

![5-([1,1'-Biphenyl]-2-YL)-2H-tetrazole](/img/structure/B29781.png)